1-(3-chlorobenzyl)-2-ethyl-1H-benzimidazole
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Overview
Description
The compound “1-(3-chlorobenzyl)-2-ethyl-1H-benzimidazole” belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring . Benzimidazoles are versatile compounds that have a variety of uses in medicinal chemistry and drug discovery .
Synthesis Analysis
The synthesis of benzimidazoles typically involves the reaction of o-phenylenediamine with a carboxylic acid . The specific synthesis of “1-(3-chlorobenzyl)-2-ethyl-1H-benzimidazole” would likely involve additional steps to introduce the 3-chlorobenzyl and 2-ethyl groups .Molecular Structure Analysis
The molecular structure of “1-(3-chlorobenzyl)-2-ethyl-1H-benzimidazole” would consist of a benzimidazole core with a 3-chlorobenzyl group attached at the 1-position and an ethyl group attached at the 2-position .Chemical Reactions Analysis
Benzimidazoles are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution . The specific reactions that “1-(3-chlorobenzyl)-2-ethyl-1H-benzimidazole” would undergo would depend on the reaction conditions and the specific reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-chlorobenzyl)-2-ethyl-1H-benzimidazole” would be influenced by its molecular structure. For example, the presence of the benzimidazole ring would likely make the compound aromatic and relatively stable .Scientific Research Applications
DNA Binding and Cytotoxicity
Benzimidazole compounds have been studied for their ability to bind DNA and exhibit cytotoxic effects against various cancer cell lines. For example, benzimidazole-based Schiff base copper(II) complexes have shown significant in vitro cytotoxic effect against human lung, breast, and cervical cancer cell lines through an intercalative mode of DNA binding, indicating potential applications in cancer therapy (Paul et al., 2015).
Antimicrobial Activity
Novel benzimidazole derivatives have been synthesized with antimicrobial activities, suggesting their potential as experimental drug designs for addressing bacterial and fungal infections. For instance, benzimidazole derived naphthalimide triazoles demonstrated potent antibacterial activities, especially against S. aureus, by effectively intercalating into calf thymus DNA (Luo et al., 2015).
Corrosion Inhibition
Benzimidazole derivatives have been evaluated as corrosion inhibitors for metals in acidic solutions, indicating their importance in industrial applications for protecting metal surfaces. The efficiency of these inhibitors has been shown to correlate with their molecular structure, providing valuable insights for designing more effective corrosion inhibitors (Khaled, 2003).
Antifungal and Anticancer Agents
Benzimidazole scaffolds have been explored for their antifungal and anticancer properties, leading to the discovery of compounds with potent activities against various fungal species and cancer cell lines. The synthesis of such compounds involves innovative approaches that contribute to the development of new therapies for infectious diseases and cancer (Pham et al., 2022).
Nanoparticle Delivery Systems
Benzimidazole compounds, such as carbendazim, have been incorporated into solid lipid nanoparticles and polymeric nanocapsules for sustained release in agricultural applications. This approach aims to enhance the efficacy and reduce the toxicity of fungicides, showcasing the versatility of benzimidazole derivatives in nanoparticle-based delivery systems (Campos et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2-ethylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2/c1-2-16-18-14-8-3-4-9-15(14)19(16)11-12-6-5-7-13(17)10-12/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPQMZMGCCTRKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorophenyl)methyl]-2-ethylbenzimidazole |
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